1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Vue d'ensemble

Description

“1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that its close relative, “6-Oxo-1,6-dihydropyridine-3-carboxylic acid”, has been studied and is known to be a heterocyclic building block1.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid”. However, related compounds such as “6-Oxo-1,6-dihydropyridine-3-carboxylic acid” and “1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” have been synthesized and studied12.Molecular Structure Analysis

The molecular structure of “1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is not readily available. However, the molecular formula of a similar compound, “6-Oxo-1,6-dihydropyridine-3-carboxylic acid”, is C6H5NO31.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid”. However, related compounds have been used in various chemical reactions1.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” are not readily available. However, a similar compound, “6-Oxo-1,6-dihydropyridine-3-carboxylic acid”, has a molecular weight of 139.11 and is stored in a dry room temperature environment1.Applications De Recherche Scientifique

Synthesis Methods and Structural Analysis

Synthesis Techniques

The study by Wiedemann and Grohmann (2009) presents a comprehensive evaluation of historical and new synthesis pathways for dihydropyridine derivatives. They developed a new two-step synthesis for a similarly substituted dihydropyridine using succinyl cyanide, offering insights into the synthesis of compounds like 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Wiedemann & Grohmann, 2009).

Crystal Structure Determination

Gao and Long's research (2021) focuses on the crystal growth of a compound related to 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, providing valuable data on its structure through X-ray diffraction (Gao & Long, 2021).

Pharmacological Potential

Cardiotonic Activity

Mosti et al. (1992) synthesized ethyl or methyl esters of dihydropyridine derivatives and evaluated their cardiotonic activities. Their findings contribute to understanding the potential therapeutic applications of related compounds (Mosti et al., 1992).

Antibacterial Properties

Hirose et al. (1982) and Egawa et al. (1984) explored the synthesis and antibacterial activity of naphthyridine-3-carboxylic acids, similar to the dihydropyridine structure, which may shed light on the antibacterial potential of 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Hirose et al., 1982), (Egawa et al., 1984).

Chemical Reactivity and Interactions

Hydrogen Bonding Study

Dobbin et al. (1993) conducted a detailed analysis of hydrogen bonding in dihydropyridine derivatives, which is crucial for understanding the chemical behavior and potential applications of 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Dobbin et al., 1993).

Annulation Reactions

Zhu, Lan, and Kwon (2003) reported on a [4 + 2] annulation process involving compounds similar to 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, contributing to the understanding of its potential in organic synthesis (Zhu et al., 2003).

Safety And Hazards

The safety and hazards associated with “1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” are not known. However, it’s always important to handle chemical compounds with care and follow safety guidelines1.

Orientations Futures

The future directions for the study of “1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” could include further exploration of its synthesis, chemical reactions, and potential applications. This would require extensive research and experimentation.

Please note that the information provided is based on the available data and there may be more recent studies or data not included in this analysis. Always refer to the most recent and reliable sources when conducting research.

Propriétés

IUPAC Name |

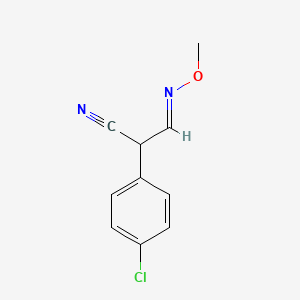

1-ethyl-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-9-5-6(8(11)12)3-4-7(9)10/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLSHTUWUNZCOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2976686.png)

![6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B2976687.png)

![N-(3,4-dichlorophenyl)[1-(2-furylmethyl)-4-hydroxy-6-methyl-2-oxo(3-hydropyrid yl)]carboxamide](/img/structure/B2976692.png)

![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-phenylpyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2976697.png)

amino]-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2976701.png)

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2976704.png)

![8-methoxy-3-[5-oxo-5-(4-pyrimidin-2-ylpiperazin-1-yl)pentyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976705.png)

![N-[3-[[(1-Oxothiolan-1-ylidene)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2976706.png)